2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride
Overview
Description
“2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that benzoxazinones are a class of compounds that have been studied for their diverse biological activities2.
Synthesis Analysis
The synthesis of related compounds, such as 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid, involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid3. However, the specific synthesis process for “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” is not explicitly provided in the search results. However, a related compound, (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid, has a molecular weight of 207.194.Chemical Reactions Analysis
The specific chemical reactions involving “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not detailed in the search results. However, benzoxazinones are known to participate in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not detailed in the search results. However, a related compound, (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid, is a solid at room temperature4.Safety And Hazards
The safety and hazards associated with “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not specified in the search results. However, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard5.
Future Directions
The future directions for research on “2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride” are not specified in the search results. However, given the biological activity of related benzoxazinones, further research into the properties and potential applications of this compound could be beneficial2.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11;/h1-4,12H,5-8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZSKGURGEYBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1CCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.